1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-3-ylamine
Description
Properties
IUPAC Name |
1-phenylpyrazolo[3,4-b]pyrazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-10-9-11(14-7-6-13-9)16(15-10)8-4-2-1-3-5-8/h1-7H,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSUVFBFLJGKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=CN=C3C(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-3-ylamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-3,5-dibromopyrazine with phenylhydrazine in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The reaction is carried out in a solvent like dimethylformamide (DMF) or acetic acid, followed by cyclization to form the desired pyrazolopyrazine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrazine rings are replaced with other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Chemical Structure and Synthesis
1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-3-ylamine belongs to a class of heterocyclic compounds known for their diverse biological activities. The synthesis typically involves the condensation of appropriate hydrazine derivatives with carbonyl compounds, followed by cyclization processes that form the pyrazolo ring system. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted methods and one-pot reactions that simplify the process while maintaining efficiency .
The compound exhibits a wide range of biological activities, making it a subject of interest in medicinal chemistry:
Antimicrobial Activity : Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. Some studies have reported its efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Properties : The compound has shown promise as an anticancer agent through its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have highlighted its role as an inhibitor of tropomyosin receptor kinases (TRKs), which are often overexpressed in tumors .
Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties. They exhibit the ability to inhibit prostaglandin synthesis, which is crucial in mediating inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
A series of pyrazolo[3,4-b]pyrazin derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain compounds displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics, making them candidates for further development as antimicrobial agents .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| A | 32 | Moderate |
| B | 16 | Strong |
| C | 64 | Weak |
Case Study 2: Anticancer Activity
In a study focusing on TRK inhibition, several pyrazolo derivatives were synthesized and evaluated for their ability to inhibit cell proliferation in cancer cell lines. Compound C03 was identified as a potent inhibitor with IC50 values in the low nanomolar range, indicating its potential as a lead compound for cancer therapy .
| Compound | IC50 (nM) | Target |
|---|---|---|
| C01 | 120 | TRKA |
| C02 | 75 | TRKB |
| C03 | 30 | TRKC |
Therapeutic Implications
The diverse biological activities associated with this compound suggest several therapeutic implications:
- Infectious Diseases : Its antimicrobial properties could lead to new treatments against resistant bacterial strains.
- Cancer Treatment : The ability to inhibit key signaling pathways in cancer cells positions it as a candidate for targeted cancer therapies.
- Inflammatory Disorders : Its anti-inflammatory effects may provide relief in conditions like arthritis or other inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
Core Structural Variations
The pyrazolo[3,4-b]pyrazine core distinguishes the target compound from analogs with different fused heterocycles:
Key Observations :
- Pyrazine vs. Pyridine : Pyrazolo-pyrazines (e.g., target compound) exhibit distinct electronic properties compared to pyrazolo-pyridines (e.g., ). The pyrazine ring’s electron-deficient nature may enhance interactions with biological targets, as seen in the tuberculostatic activity of the spiro compound .
- Pyrimidine Derivatives : Pyrazolo-pyrimidines () are often explored for kinase inhibition, suggesting that modifying the fused ring can redirect therapeutic applications.
Substituent Effects on Activity
Substituents critically influence solubility, binding affinity, and bioactivity:

Key Observations :
Biological Activity
1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-3-ylamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, focusing on its mechanisms, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a unique fused ring system comprising a pyrazole and a pyrazine ring, with a phenyl group attached to the pyrazole. This structure contributes to its diverse biological activities. The molecular formula is CHN, and it possesses a molecular weight of 210.23 g/mol.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell proliferation, which is critical in cancer therapy. For instance, it may target kinases that regulate various cellular processes.
- Antimicrobial Activity : Its structure allows it to disrupt microbial cell membranes, leading to potential applications as an antimicrobial agent.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A notable study highlighted its effectiveness in inducing apoptosis in human solid tumor cells with EC values ranging from 400 to 700 nM, indicating its potency in cancer treatment .
| Compound | EC50 (nM) | Cell Type |
|---|---|---|
| This compound | 400 - 700 | Human solid tumors |
| N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-4-amines | 30 - 70 | Various cancer cells |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains and fungi, suggesting its potential as a broad-spectrum antimicrobial agent .
Comparative Studies
When compared to similar compounds like 1-Phenyl-1H-pyrazolo[3,4-b]pyridine and others in the pyrazolopyrazine family, this compound demonstrates unique properties due to its specific ring structure and substituents. These variations influence their reactivity and biological activity significantly.
| Compound | Activity |
|---|---|
| 1-Phenyl-1H-pyrazolo[3,4-b]pyridine | Moderate anticancer activity |
| 1-Phenyl-1H-pyrazolo[3,4-b]quinoline | Stronger apoptosis induction |
| This compound | Potent anticancer and antimicrobial effects |
Case Study 1: Apoptosis Induction
A study investigated the structure–activity relationship (SAR) of pyrazolo derivatives and identified that modifications to the phenyl group significantly enhanced apoptosis induction capabilities. The findings suggested that specific substitutions could optimize the compound's anticancer efficacy .
Case Study 2: Antimicrobial Efficacy
Another research highlighted the compound's effectiveness against resistant bacterial strains. The study utilized various assays to evaluate its minimum inhibitory concentration (MIC), revealing promising results that warrant further investigation into its potential as an antibiotic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

